GluN2B Receptor Binding Affinity: Rislenemdaz vs. Ifenprodil
Rislenemdaz demonstrates approximately 6-fold higher binding affinity for the GluN2B (NR2B) subunit compared to ifenprodil, the prototypical GluN2B antagonist . This quantitative difference in Ki values indicates that Rislenemdaz achieves comparable receptor occupancy at substantially lower concentrations, which has implications for dose selection in both in vitro and in vivo experimental designs [1].
| Evidence Dimension | Binding affinity (Ki) for GluN2B subunit |
|---|---|
| Target Compound Data | Ki = 8.1 nM |
| Comparator Or Baseline | Ifenprodil: Ki ≈ 50 nM |
| Quantified Difference | ~6.2-fold higher affinity |
| Conditions | Radioligand binding assay; recombinant NMDA receptors |
Why This Matters
Higher potency enables lower dosing requirements, potentially reducing compound consumption costs and minimizing non-specific effects at elevated concentrations in in vitro assays.
- [1] Adooq Bioscience. Rislenemdaz | NMDA receptor GluN2B antagonist. Product Datasheet. View Source
